molecular formula C32H45N9O3S B606762 Conteltinib CAS No. 1384860-29-0

Conteltinib

Cat. No. B606762
CAS RN: 1384860-29-0
M. Wt: 635.8 g/mol
InChI Key: NPJCURIANJMFEO-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for conteltinib involve multiple steps, including the formation of key intermediates and final coupling reactions. The industrial production methods are designed to ensure high yield and purity, often involving optimization of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Conteltinib undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .

Scientific Research Applications

Conteltinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying kinase inhibition.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Developed as a therapeutic agent for treating anaplastic lymphoma kinase-positive non-small cell lung cancer.

    Industry: Potential applications in the development of new cancer therapies

Mechanism of Action

Conteltinib works by selectively inhibiting specific tyrosine kinases involved in the growth and survival of cancer cells. By blocking these enzymes, this compound disrupts the signaling pathways that cancer cells rely on to grow and divide. The primary molecular targets include the anaplastic lymphoma kinase, focal adhesion kinase, and proline-rich tyrosine kinase 2 .

Comparison with Similar Compounds

Conteltinib is unique compared to other similar compounds due to its multi-kinase inhibition profile. Similar compounds include:

This compound stands out due to its ability to inhibit multiple kinases, making it a versatile and potent therapeutic agent for cancer treatment.

properties

IUPAC Name

2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJCURIANJMFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384860-29-0
Record name Conteltinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384860290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONTELTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX2UMQ8XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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